molecular formula C5H10Cl2IN3 B2606533 (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride CAS No. 2089277-51-8

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride

Cat. No.: B2606533
CAS No.: 2089277-51-8
M. Wt: 309.96
InChI Key: MDSQYSIALYSDCN-UHFFFAOYSA-N
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Description

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C5H8IN3·2HCl It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms

Scientific Research Applications

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride typically involves the iodination of a pyrazole derivative followed by amination. One common method includes the following steps:

    Iodination: The starting material, 1-methyl-1H-pyrazole, is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Amination: The iodinated product is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (4-azido-1-methyl-1H-pyrazol-5-yl)methanamine.

Mechanism of Action

The mechanism of action of (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-1H-pyrazol-5-yl)methanamine dihydrochloride: Similar structure but lacks the iodine atom.

    1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: Another pyrazole derivative with a different substitution pattern.

Uniqueness

The presence of the iodine atom in (4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride makes it unique compared to other pyrazole derivatives. This iodine atom can participate in specific reactions, making the compound a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(4-iodo-2-methylpyrazol-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3.2ClH/c1-9-5(2-7)4(6)3-8-9;;/h3H,2,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSQYSIALYSDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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